

"Methyl 4-(cyclopropylamino)-3-nitrobenzoate" structure elucidation

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Compound of Interest

Compound Name: Methyl 4-(cyclopropylamino)-3-nitrobenzoate

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An In-depth Technical Guide to the Structure Elucidation of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**

Introduction

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates several key functional groups—a secondary aromatic amine, a nitro group, and a methyl ester—arranged in a specific orientation on a benzene ring. This arrangement dictates its chemical reactivity and potential biological activity. Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development endeavor involving this molecule.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**. We will move beyond simple data reporting to explain the causal logic behind the choice of analytical methods and the interpretation of the resulting data. The workflow described herein establishes a self-validating system where data from each technique—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—corroborates the others, leading to a definitive structural assignment.

Property	Value	Source
Molecular Formula	$C_{11}H_{12}N_2O_4$	[1]
Molecular Weight	236.22 g/mol	[1]
CAS Number	848819-82-9	[1]
Physical Form	Solid	[2]

Chapter 1: Molecular Mass and Formula Verification by Mass Spectrometry

Expertise & Experience: The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision. This precision allows for the determination of a unique elemental formula, immediately constraining the possible structures.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 μ g/mL.
- **Instrumentation:** Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- **Ionization Mode:** Operate in positive ion mode to facilitate the formation of the protonated molecule, $[M+H]^+$.
- **Mass Analysis:** Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
- **Data Analysis:** Identify the monoisotopic mass of the most abundant ion peak. Use the instrument's software to calculate the elemental composition corresponding to this exact

mass.

Anticipated Results & Interpretation

The analysis will confirm the molecular formula $C_{11}H_{12}N_2O_4$. The presence of two nitrogen atoms is consistent with the nitrogen rule, which predicts an even nominal molecular weight for compounds with an even number of nitrogen atoms.^{[3][4]}

Ion	Calculated Exact Mass (m/z)	Observed Exact Mass (m/z)
$[M+H]^+$	237.0870	-237.087 ± 0.001
$[M+Na]^+$	259.0689	-259.069 ± 0.001

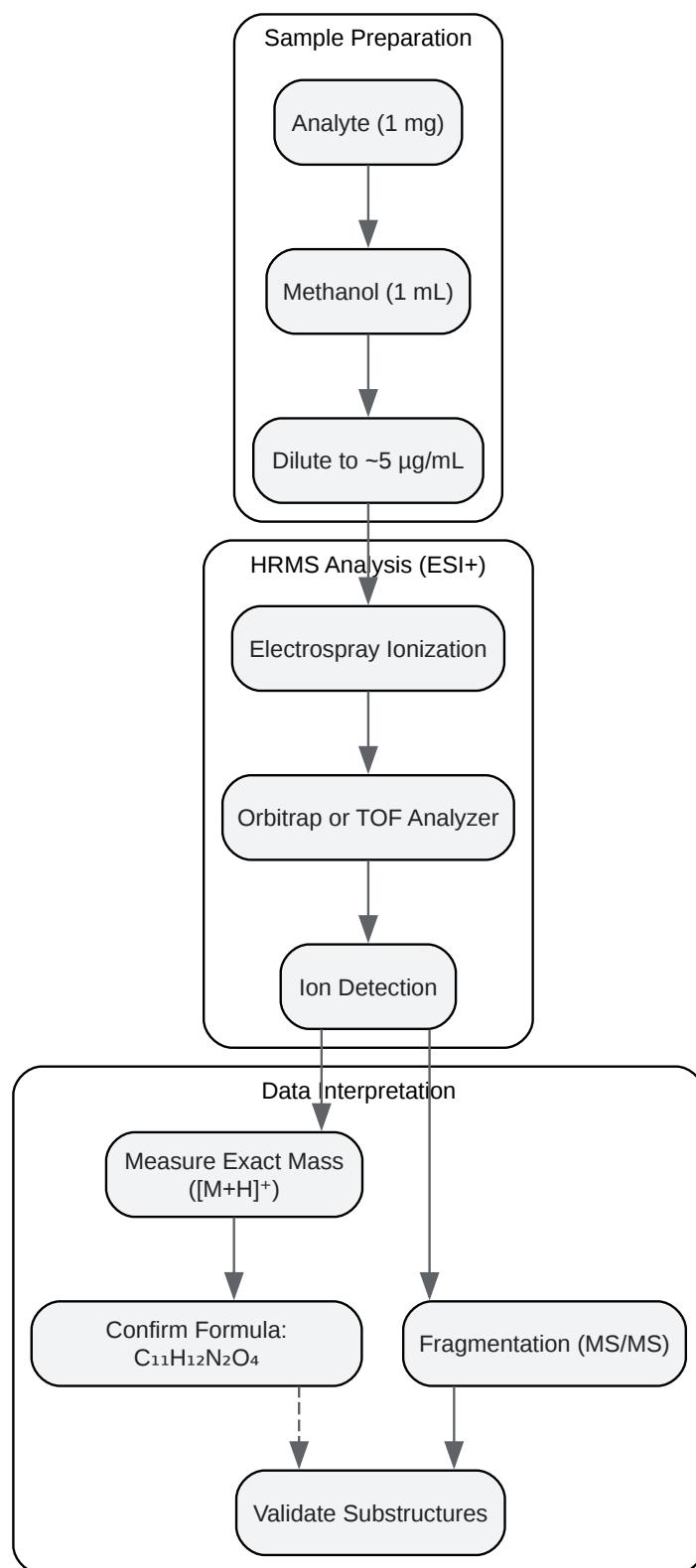
Trustworthiness: The high mass accuracy (< 5 ppm) of HRMS provides unequivocal evidence for the elemental composition, ruling out other potential formulas and validating the foundational integrity of the sample.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions. The predicted fragmentation pattern offers insight into the molecule's connectivity.

Predicted Fragment Ion (m/z)	Lost Neutral Fragment	Structural Rationale
205	$CH_3O\cdot$	Loss of the methoxy radical from the ester.
190	NO_2	Loss of the nitro group.
178	$COOCH_3$	Cleavage of the entire methyl ester group.

Visualization: Mass Spectrometry Workflow



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Caption: Workflow for molecular formula confirmation via HRMS.

Chapter 2: Functional Group Identification by Infrared Spectroscopy

Expertise & Experience: Before delving into the complex task of atomic connectivity, it is efficient to confirm the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for this purpose. The vibrational frequencies of specific bonds serve as distinct signatures for the functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Perform a background scan prior to the sample scan.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Anticipated Results & Interpretation

The FTIR spectrum will provide clear evidence for each key functional group. Of particular importance is the single, sharp N-H stretch, which is a hallmark of a secondary amine.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3350	N-H Stretch	Secondary Amine	A single, sharp peak distinguishes it from primary amines (two peaks) and tertiary amines (no peak). [5] [6]
~3100-3000	C-H Stretch	Aromatic	Characteristic of sp ² C-H bonds.
~2950-2850	C-H Stretch	Aliphatic (Methyl, Cyclopropyl)	Characteristic of sp ³ C-H bonds.
~1725	C=O Stretch	Ester	Strong, sharp absorption typical for an α,β -unsaturated ester.
~1610, ~1580	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
~1520, ~1340	N=O Asymmetric & Symmetric Stretch	Nitro Group	Two very strong, characteristic absorptions confirming the -NO ₂ group. [7]
~1280, ~1100	C-O Stretch	Ester	Asymmetric and symmetric stretching of the ester C-O bonds.
~1150	C-N Stretch	Aromatic Amine	Stretching vibration of the bond between the ring and the amine nitrogen.

Trustworthiness: Each of these predicted peaks serves as a piece of corroborating evidence. The simultaneous presence of N-H, C=O, and NO₂ stretches in their expected regions strongly supports the proposed overall structure.

Chapter 3: Definitive Connectivity Mapping by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of molecular structure in solution.^{[8][9][10]} It provides detailed information about the chemical environment, connectivity, and spatial relationships of each atom in the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- 1D Experiments:
 - Acquire a standard ¹H NMR spectrum.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
- 2D Experiments:
 - Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton (H-H) couplings.
 - Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) carbon-proton (C-H) couplings. This is crucial for connecting structural fragments.

¹H NMR Analysis: Proton Environment

The ^1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~8.5	d	1H	H-2	This proton is ortho to both the strongly electron-withdrawing -NO ₂ and -COOCH ₃ groups, causing a significant downfield shift.
~8.3	br s	1H	N-H	The broad signal is characteristic of an N-H proton. [3][4] It will disappear upon D ₂ O exchange, confirming its assignment.
~7.8	dd	1H	H-6	This proton is ortho to the -COOCH ₃ group and meta to the -NO ₂ group.
~6.9	d	1H	H-5	This proton is ortho to the electron-donating -NH group, causing a significant upfield shift relative to other aromatic protons.
~3.9	s	3H	-OCH ₃	A singlet in the typical region for

				methyl ester protons. [11] [12]
~2.8	m	1H	Cyclopropyl CH	The methine proton on the cyclopropyl ring, coupled to the N-H and the cyclopropyl CH ₂ groups.
~0.9, ~0.6	m	2H, 2H	Cyclopropyl CH ₂	The diastereotopic methylene protons of the cyclopropyl ring will appear as complex multiplets due to geminal and vicinal coupling.

¹³C NMR Analysis: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Predicted δ (ppm)	Carbon Type	Assignment	Rationale
~165	Quaternary	C=O	Typical chemical shift for an ester carbonyl carbon. [11] [12]
~148	Quaternary	C-4	Aromatic carbon directly attached to the nitrogen. Its shift is influenced by the electron-donating amine.
~140	Quaternary	C-3	Aromatic carbon directly attached to the nitro group.
~135	CH	C-2	Aromatic CH deshielded by the adjacent nitro group.
~128	Quaternary	C-1	Aromatic carbon attached to the ester group.
~125	CH	C-6	Aromatic CH.
~115	CH	C-5	Aromatic CH shielded by the adjacent amine group.
~52	CH ₃	-OCH ₃	Typical shift for a methyl ester carbon. [11] [12]
~30	CH	Cyclopropyl CH	The methine carbon of the cyclopropyl ring.
~7	CH ₂	Cyclopropyl CH ₂	The methylene carbons of the cyclopropyl ring

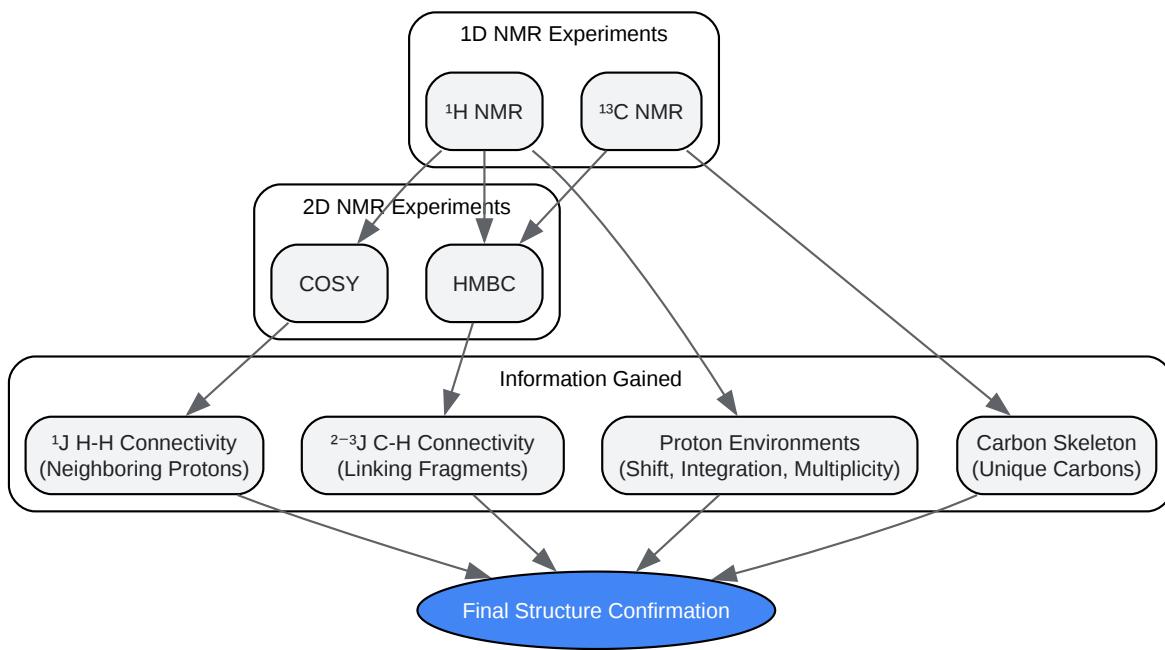
appear significantly upfield.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

- COSY: Will confirm the coupling between the adjacent aromatic protons (H-5 and H-6). It will also show the coupling network within the cyclopropyl ring (CH proton coupled to the CH₂ protons).
- HMBC: This is the definitive experiment for confirming the substitution pattern. Key expected correlations include:
 - -OCH₃ protons to the C=O carbon: Confirms the methyl ester fragment.
 - H-2 proton to the C=O and C-4 carbons: Places H-2 between the ester and the amine-bearing carbon.
 - N-H proton to C-4, C-3, and the cyclopropyl CH carbon: Unambiguously links the cyclopropylamino group to the C-4 position of the aromatic ring.
 - H-5 proton to the C-3 and C-1 carbons: Confirms the position of H-5 relative to the nitro and ester groups.

Visualization: Integrated NMR Strategy



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Caption: Integrated NMR strategy for unambiguous structure elucidation.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** is achieved through a logical and systematic integration of orthogonal analytical techniques.

- HRMS establishes the correct elemental formula ($C_{11}H_{12}N_2O_4$).
- FTIR confirms the presence of all key functional groups: a secondary amine (N-H), an ester (C=O), and a nitro group (N=O).
- 1H and ^{13}C NMR provide a complete count of all proton and carbon environments, respectively.
- COSY and HMBC NMR definitively establish the connectivity, confirming the 1,2,4-substitution pattern on the benzene ring and linking the cyclopropyl and methyl ester.

fragments to the correct positions.

Each piece of data validates the others, culminating in the unambiguous confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trusted foundation for any subsequent research, development, or regulatory submission.

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